Artemisinin

Catalog No.
S519404
CAS No.
63968-64-9
M.F
C15H22O5
M. Wt
282.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Artemisinin

CAS Number

63968-64-9

Product Name

Artemisinin

IUPAC Name

(1R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

InChI

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8?,9?,10?,11?,13?,14-,15-/m1/s1

InChI Key

BLUAFEHZUWYNDE-WJRFXBFBSA-N

SMILES

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

arteannuin, artemisinin, artemisinine, qinghaosu, quing hau sau, quinghaosu

Canonical SMILES

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C

Isomeric SMILES

CC1CCC2C(C(=O)OC3[C@@]24C1CC[C@](O3)(OO4)C)C

Description

The exact mass of the compound Artemisinin is 282.14672 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 369397. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Artemisinins - Supplementary Records. It belongs to the ontological category of sesquiterpene lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

The Gold Standard for Malaria Treatment

Malaria, caused by Plasmodium parasites, remains a global health threat. Artemisinin-based combination therapies (ACTs) are the WHO's recommended first-line treatment for uncomplicated Plasmodium falciparum malaria, the deadliest strain []. Artemisinin's effectiveness lies in its ability to rapidly kill the malaria parasite during its asexual blood stage []. Unlike other antimalarial drugs, Artemisinin shows minimal resistance development, making it a critical tool in combating malaria [].

Unveiling the Mechanism of Action

Despite its life-saving impact, the exact mechanism by which Artemisinin targets the malaria parasite remains under investigation. The prevailing theory suggests Artemisinin interacts with free heme, a toxic byproduct of parasite hemoglobin digestion, leading to the formation of reactive oxygen species that kill the parasite []. However, recent research indicates a more complex interplay, with additional cellular targets and activation pathways being explored [].

Broadening the Horizons: Antiparasitic Potential

The success against malaria has spurred research into Artemisinin's efficacy against other parasitic diseases. Studies show promising activity against schistosomiasis, a debilitating disease caused by flatworms []. Artemisinin derivatives also demonstrate potential against Leishmania parasites, responsible for leishmaniasis, a neglected tropical disease [].

Artemisinin is a naturally occurring compound derived from the sweet wormwood plant (Artemisia annua). It is classified as a sesquiterpene lactone and is notable for its unique endoperoxide bridge, specifically a 1,2,4-trioxane ring structure. This distinctive feature is crucial for its antimalarial properties, as it allows artemisinin to generate reactive oxygen species that target the malaria parasite Plasmodium falciparum during its life cycle in human red blood cells. Artemisinin and its derivatives are recognized for their rapid action against malaria, especially in cases where other treatments fail due to drug resistance .

The exact mechanism of artemisinin's antimalarial action is still under investigation, but the leading theory involves a heme-mediated process [, ]. Here's a simplified breakdown:

  • Malaria parasites digest red blood cells, releasing heme as a byproduct.
  • Artemisinin's endoperoxide bridge interacts with heme, likely through a free radical mechanism.
  • This interaction disrupts the parasite's membrane and damages vital cellular components, leading to parasite death [, ].
  • Artemisinin itself is generally well-tolerated with minimal side effects at recommended doses [].
  • However, some derivatives, like artesunate, can cause nausea, vomiting, and abdominal pain in some individuals [].
  • Due to its endoperoxide structure, artemisinin can be flammable and should be handled with care [].

Please note:

  • The emergence of artemisinin-resistant malaria parasites is a growing concern. Continued research is crucial to develop new antimalarial therapies and preserve the effectiveness of artemisinin-based combination therapies (ACTs) [].
, particularly involving its endoperoxide moiety. The compound is sensitive to acidic and alkaline conditions, leading to the generation of mixed products. In the presence of ferrous iron, artemisinin can cleave its peroxy bond, producing free radicals that are believed to mediate its antimalarial activity. This reaction is reminiscent of the Fenton reaction, where hydrogen peroxide reacts with ferrous iron to generate hydroxyl radicals .

The interaction between artemisinin and hemoglobin has been extensively studied. Hemoglobin-bound heme reacts more rapidly with artemisinin than free heme, suggesting that hemoglobin may serve as a primary target for the drug's action. The resulting products from this interaction include monoalkylated and dialkylated heme derivatives, which inhibit the formation of hemozoin, a detoxification product of heme in malaria parasites .

Artemisinin exhibits potent antimalarial activity due to its ability to generate reactive oxygen species upon activation by iron found in the parasite's heme. The mechanism involves the alkylation of critical biomolecules within the parasite, leading to cellular damage and death. Research indicates that artemisinin can act on multiple targets within Plasmodium falciparum, including heme-containing proteins and other cellular components involved in metabolism and survival .

Additionally, artemisinin has shown promise in treating various other conditions beyond malaria, including certain cancers and viral infections. Its derivatives, such as dihydroartemisinin and artesunate, are also being explored for their broader therapeutic potential .

The biosynthesis of artemisinin in Artemisia annua involves the mevalonate pathway and the cyclization of farnesyl diphosphate. The exact steps from artemisinic alcohol to artemisinin are still debated among researchers but generally involve photo-oxidation processes that lead to the formation of the endoperoxide structure .

Total synthesis methods have been developed since the 1970s, with various synthetic routes yielding artemisinin from simpler organic precursors. Notable early syntheses were conducted by chemists at Hoffmann-La Roche and the Shanghai Institute of Organic Chemistry, employing complex multi-step processes to construct the trioxane framework . Recent advances include dimerization approaches that enhance biological activity while reducing toxicity .

Artemisinin is primarily used as an antimalarial agent, particularly effective against drug-resistant strains of Plasmodium falciparum. It is often administered in combination therapies with other antimalarials to enhance efficacy and reduce the risk of resistance development. Beyond malaria treatment, artemisinin derivatives are being investigated for their potential anti-cancer properties and antiviral effects against diseases like hepatitis B and C .

Extensive studies have focused on understanding how artemisinin interacts with iron within the body. These interactions are critical for activating artemisinin's therapeutic effects. Research has shown that iron facilitates the cleavage of the endoperoxide bond in artemisinin, leading to the generation of free radicals that damage parasitic cells. The role of iron in these reactions remains an area of active investigation, particularly regarding its sources and mechanisms within infected red blood cells .

Several compounds share structural or functional similarities with artemisinin. Here are some notable examples:

CompoundStructure/FeatureUnique Aspect
DihydroartemisininReduced endoperoxideMore stable than artemisinin; increased solubility
ArtesunateEster derivative of dihydroartemisininEnhanced water solubility; used in injectable forms
ArtemetherEther derivativeImproved bioavailability; commonly used in combination therapies
ArteetherEther derivativeSimilar to artemether but differs in pharmacokinetics
ArtemisoneModified structureExhibits potent antimalarial activity; under investigation for cancer treatment

Artemisinin stands out due to its rapid onset of action against malaria parasites across all life cycle stages compared to other antimalarials that may be less effective at certain stages . Its unique peroxy group is essential for its biological activity but not sufficient alone without the complete molecular structure.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Exact Mass

282.14672380 g/mol

Monoisotopic Mass

282.14672380 g/mol

Heavy Atom Count

20

LogP

2.9 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9RMU91N5K2

GHS Hazard Statements

Aggregated GHS information provided by 161 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 161 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 160 of 161 companies with hazard statement code(s):;
H242 (99.38%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H400 (98.75%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Artemisinin is an ancient Chinese herbal therapy for malarial fevers which has been recently found to have potent activity against many forms of malarial organisms, including chloroquine-resistant Plasmodium falciparum. Several artemisinin derivatives have been developed for clinical use in prevention and treatment of malaria, some of which have been linked to rare instances of acute liver injury.

Drug Classes

Antimalarial Agents

MeSH Pharmacological Classification

Anti-Infective Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01B - Antimalarials
P01BE - Artemisinin and derivatives, plain
P01BE01 - Artemisinin

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

63968-64-9

Wikipedia

Artemisinin
Chlortalidone

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Modify: 2023-08-15
1: Yakasai AM, Hamza M, Dalhat MM, Bello M, Gadanya MA, Yaqub ZM, Ibrahim DA, Hassan-Hanga F. Adherence to Artemisinin-Based Combination Therapy for the Treatment of Uncomplicated Malaria: A Systematic Review and Meta-Analysis. J Trop Med. 2015;2015:189232. doi: 10.1155/2015/189232. Epub 2015 May 28. Review. PubMed PMID: 26161095; PubMed Central PMCID: PMC4464595.
2: Shi C, Li H, Yang Y, Hou L. Anti-inflammatory and immunoregulatory functions of artemisinin and its derivatives. Mediators Inflamm. 2015;2015:435713. doi: 10.1155/2015/435713. Epub 2015 Apr 16. Review. PubMed PMID: 25960615; PubMed Central PMCID: PMC4415672.
3: Cravo P, Napolitano H, Culleton R. How genomics is contributing to the fight against artemisinin-resistant malaria parasites. Acta Trop. 2015 Aug;148:1-7. doi: 10.1016/j.actatropica.2015.04.007. Epub 2015 Apr 21. Review. PubMed PMID: 25910626.
4: Lussiana C. Towards subsidized malaria rapid diagnostic tests. Lessons learned from the global subsidy of artemisinin-based combination therapies: a review. Health Policy Plan. 2015 Apr 9. pii: czv028. [Epub ahead of print] Review. PubMed PMID: 25862732.
5: Das AK. Anticancer Effect of AntiMalarial Artemisinin Compounds. Ann Med Health Sci Res. 2015 Mar-Apr;5(2):93-102. doi: 10.4103/2141-9248.153609. Review. PubMed PMID: 25861527; PubMed Central PMCID: PMC4389338.
6: Pelfrene E, Pinheiro MH, Cavaleri M. Artemisinin-based combination therapy in the treatment of uncomplicated malaria: review of recent regulatory experience at the European Medicines Agency. Int Health. 2015 Jul;7(4):239-46. doi: 10.1093/inthealth/ihv017. Epub 2015 Apr 8. Review. PubMed PMID: 25855638; PubMed Central PMCID: PMC4492341.
7: Zhao SM, Wang MY. [Artemisinin resistance in Plasmodium falciparum: global status and basic research]. Zhongguo Ji Sheng Chong Xue Yu Ji Sheng Chong Bing Za Zhi. 2014 Oct;32(5):380-4. Review. Chinese. PubMed PMID: 25726605.
8: Isba R, Zani B, Gathu M, Sinclair D. Artemisinin-naphthoquine for treating uncomplicated Plasmodium falciparum malaria. Cochrane Database Syst Rev. 2015 Feb 23;2:CD011547. doi: 10.1002/14651858.CD011547. Review. PubMed PMID: 25702785; PubMed Central PMCID: PMC4453860.
9: George KW, Alonso-Gutierrez J, Keasling JD, Lee TS. Isoprenoid drugs, biofuels, and chemicals--artemisinin, farnesene, and beyond. Adv Biochem Eng Biotechnol. 2015;148:355-89. doi: 10.1007/10_2014_288. Review. Erratum in: Adv Biochem Eng Biotechnol. 2015;148:469. PubMed PMID: 25577395.
10: Winzeler EA, Manary MJ. Drug resistance genomics of the antimalarial drug artemisinin. Genome Biol. 2014 Nov 25;15(11):544. doi: 10.1186/s13059-014-0544-6. Review. PubMed PMID: 25470531; PubMed Central PMCID: PMC4283579.
11: Visser BJ, Wieten RW, Kroon D, Nagel IM, Bélard S, van Vugt M, Grobusch MP. Efficacy and safety of artemisinin combination therapy (ACT) for non-falciparum malaria: a systematic review. Malar J. 2014 Nov 26;13:463. doi: 10.1186/1475-2875-13-463. Review. PubMed PMID: 25428624; PubMed Central PMCID: PMC4258384.
12: Corsello MA, Garg NK. Synthetic chemistry fuels interdisciplinary approaches to the production of artemisinin. Nat Prod Rep. 2015 Mar;32(3):359-66. doi: 10.1039/c4np00113c. Review. Erratum in: Nat Prod Rep. 2015 Mar;32(3):504. PubMed PMID: 25342519.
13: Liu YX, Wu W, Liang YJ, Jie ZL, Wang H, Wang W, Huang YX. New uses for old drugs: the tale of artemisinin derivatives in the elimination of schistosomiasis japonica in China. Molecules. 2014 Sep 19;19(9):15058-74. doi: 10.3390/molecules190915058. Review. PubMed PMID: 25244286.
14: Kano S. Artemisinin-based combination therapies and their introduction in Japan. Kansenshogaku Zasshi. 2014 May;88(3 Suppl 9-10):18-25. Review. PubMed PMID: 24979951.
15: Ramos-Martín V, González-Martínez C, Mackenzie I, Schmutzhard J, Pace C, Lalloo DG, Terlouw DJ. Neuroauditory toxicity of artemisinin combination therapies-have safety concerns been addressed? Am J Trop Med Hyg. 2014 Jul;91(1):62-73. doi: 10.4269/ajtmh.13-0702. Epub 2014 May 27. Review. PubMed PMID: 24865683; PubMed Central PMCID: PMC4080570.
16: Goodrich SK, Schlegel CR, Wang G, Belinson JL. Use of artemisinin and its derivatives to treat HPV-infected/transformed cells and cervical cancer: a review. Future Oncol. 2014 Mar;10(4):647-54. doi: 10.2217/fon.13.228. Review. PubMed PMID: 24754594.
17: Okebe J, Bojang K, D'Alessandro U. Use of artemisinin and its derivatives for the treatment of malaria in children. Pediatr Infect Dis J. 2014 May;33(5):522-4. doi: 10.1097/INF.0000000000000306. Review. PubMed PMID: 24736442.
18: Paddon CJ, Keasling JD. Semi-synthetic artemisinin: a model for the use of synthetic biology in pharmaceutical development. Nat Rev Microbiol. 2014 May;12(5):355-67. doi: 10.1038/nrmicro3240. Epub 2014 Apr 1. Review. PubMed PMID: 24686413.
19: Farhi M, Kozin M, Duchin S, Vainstein A. Metabolic engineering of plants for artemisinin synthesis. Biotechnol Genet Eng Rev. 2013;29:135-48. doi: 10.1080/02648725.2013.821283. Epub 2013 Aug 2. Review. PubMed PMID: 24568277.
20: Takatani-Nakase T. [Artemisinin: a natural product for fighting against cancer]. Nihon Yakurigaku Zasshi. 2014 Feb;143(2):61-4. Review. Japanese. PubMed PMID: 24531897.

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